amine](/img/structure/B13208386.png)
[1-(3-Fluorophenyl)ethyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and requires a catalyst like sodium methoxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-(3-Fluorophenyl)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Fluorophenyl)ethylamine can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form or using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 1-(3-Fluorophenyl)ethylamine is used as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals . It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on enzyme activity and cell signaling pathways . It helps in understanding the role of fluorine substitution in modulating biological activity .
Medicine: The compound is investigated for its potential use in the treatment of neurological disorders and psychiatric conditions . Its unique structure allows it to interact with specific neuroreceptors and enzymes , making it a valuable tool in drug discovery .
Industry: In the industrial sector, 1-(3-Fluorophenyl)ethylamine is used in the production of specialty chemicals and polymers . Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with molecular targets such as receptors and enzymes . The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions , leading to increased binding affinity and specificity . The compound can modulate signal transduction pathways by influencing the activity of key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
- [2-(Dimethylamino)-2-methylpropyl][1-(3-fluorophenyl)ethyl]amine
- 1-(3-Fluorophenyl)ethylamine hydrochloride
Comparison: Compared to other similar compounds, 1-(3-Fluorophenyl)ethylamine exhibits unique properties due to the presence of the fluorine atom . This substitution enhances its lipophilicity and metabolic stability , making it more effective in biological systems . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
AGXWQAVOQYXJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



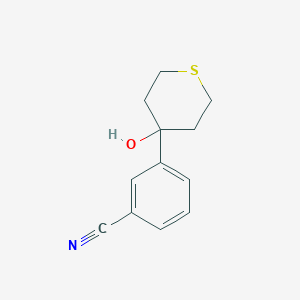
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
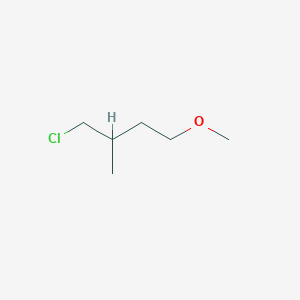
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
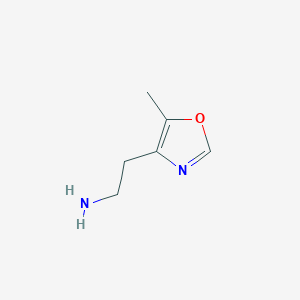
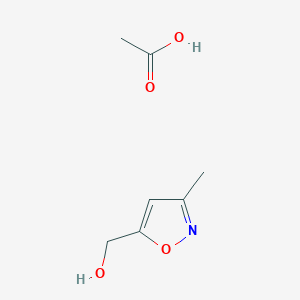
![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
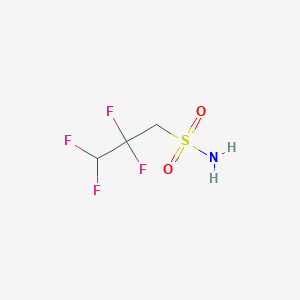
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)
![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
